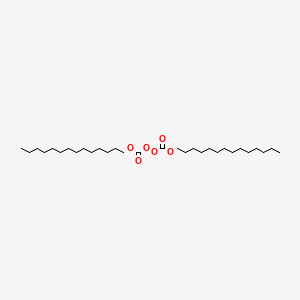
Dimyristyl peroxydicarbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This solid peroxide is sensitive to heat. Must be stored with stringent temperature control measures. Explosion hazard mitigated by mixing the peroxide in a water slurry.
Applications De Recherche Scientifique
Polymer Production
Dimyristyl peroxydicarbonate is primarily used as an initiator for the polymerization of various vinyl compounds, including:
- Vinyl Chloride : It is applied in the suspension and mass polymerization of vinyl chloride at temperatures ranging from 40°C to 65°C. This process is crucial for producing polyvinyl chloride (PVC), a widely used plastic in construction, packaging, and other applications .
- Acrylic Resins : The compound serves as a curing agent for unsaturated polyester, vinylester, acrylate, and methacrylate resins. These resins are essential in creating durable coatings, adhesives, and composite materials .
Thermoset Composites
Perkadox 26 is utilized for the elevated-temperature curing of thermoset composites. It enhances the mechanical properties of materials by promoting cross-linking during the curing process. This application is particularly relevant in industries such as automotive and aerospace, where high-performance materials are required .
Recycling Applications
Recent studies have explored the use of this compound in recycling mixed plastic waste from electrical and electronic equipment (EEE). The compound aids in compatibilizing different types of plastics during reactive extrusion processes, improving the quality and usability of recycled materials .
Case Study 1: Polymerization Efficiency
A study examined the efficiency of this compound compared to other peroxides in producing long-chain branched polypropylene (PP). The results indicated that using this compound resulted in a lower molecular mass and a narrower molar mass distribution compared to unmodified PP, demonstrating its effectiveness in modifying polymer properties .
Case Study 2: Curing Performance
In an investigation into thermoset composites, this compound was found to significantly enhance the curing process of unsaturated polyester resins at elevated temperatures. The study highlighted improved mechanical properties and thermal stability of the resulting composites, making them suitable for demanding applications .
Propriétés
Numéro CAS |
53220-22-7 |
|---|---|
Formule moléculaire |
C30H58O6 |
Poids moléculaire |
514.8 g/mol |
Nom IUPAC |
tetradecoxycarbonyloxy tetradecyl carbonate |
InChI |
InChI=1S/C30H58O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-33-29(31)35-36-30(32)34-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 |
Clé InChI |
CSKKAINPUYTTRW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCOC(=O)OOC(=O)OCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCOC(=O)OOC(=O)OCCCCCCCCCCCCCC |
Key on ui other cas no. |
53220-22-7 |
Description physique |
This solid peroxide is sensitive to heat. Must be stored with stringent temperature control measures. Explosion hazard mitigated by mixing the peroxide in a water slurry. OtherSolid |
Pictogrammes |
Flammable; Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















